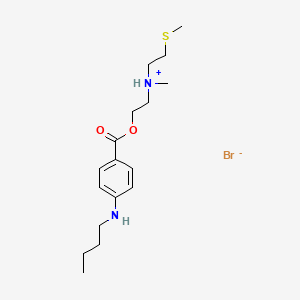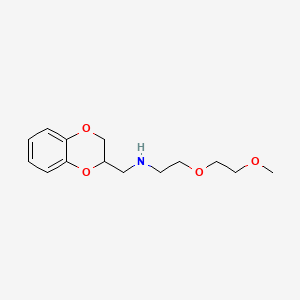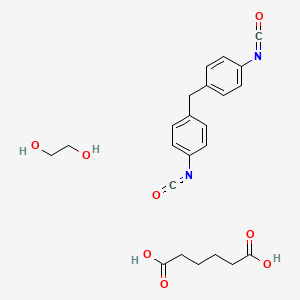
Acebutolol
Übersicht
Beschreibung
Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of hypertension, angina pectoris, and certain types of cardiac arrhythmias. This compound was patented in 1967 and approved for medical use in 1973 . It is known for its intrinsic sympathomimetic activity, which means it can mildly stimulate beta receptors while blocking them, making it suitable for patients with respiratory issues like asthma .
Wissenschaftliche Forschungsanwendungen
Acebutolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zur Synthese von Betablockern und Reaktionsmechanismen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Beta-adrenerge Rezeptoren und seiner Rolle in zellulären Signalwegen.
Medizin: Extensiv erforscht wegen seiner therapeutischen Wirkungen bei der Behandlung von Bluthochdruck, Angina und Arrhythmien.
Industrie: Wird bei der Entwicklung von Retardformulierungen und Arzneimittelverabreichungssystemen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Blockade von Beta-1-adrenergen Rezeptoren im Herzen. Diese Wirkung führt zu:
Verlangsamte Herzfrequenz: Durch die Blockade der Wirkungen von Katecholaminen wie Adrenalin senkt this compound die Herzfrequenz.
Geringerer Blutdruck: Die Verringerung der Herzfrequenz und Kontraktionskraft führt zu einem Absinken des Blutdrucks.
Intrinsische sympathomimetische Aktivität: This compound hat eine milde agonistische Aktivität an Beta-Rezeptoren, die dazu beiträgt, ein gewisses Maß an Rezeptorstimulation aufrechtzuerhalten und das Risiko einer schweren Bradykardie zu verringern.
Ähnliche Verbindungen:
Atenolol: Ein weiterer kardioselektiver Beta-1-Blocker mit ähnlichen Einsatzgebieten, aber ohne intrinsische sympathomimetische Aktivität.
Metoprolol: Ähnlich wie this compound, aber mit einer längeren Halbwertszeit und ohne intrinsische sympathomimetische Aktivität.
Einzigartigkeit von this compound:
Intrinsische sympathomimetische Aktivität: Dieses Merkmal macht this compound einzigartig unter den Betablockern, da es eine milde Beta-Rezeptorstimulation bietet, während es sie gleichzeitig blockiert.
Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Wirkmechanismus
Target of Action
Acebutolol is a cardioselective β1-adrenergic receptor antagonist . The β1-adrenergic receptors are primarily found in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys.
Biochemical Pathways
This compound’s action primarily affects the adrenergic signaling pathway. By blocking the β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and reduced workload on the heart.
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract but undergoes substantial first-pass metabolism in the liver, leading to a bioavailability of only 35% to 50% . Peak plasma levels of this compound are reached within 2 to 2.5 hours after oral dosing . The drug is extensively metabolized in the liver, and the elimination half-life of the parent drug is 3-4 hours . About 30% of the drug is excreted in the urine, and 60% is excreted in the bile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure. By blocking the β1-adrenergic receptors, this compound inhibits the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility . This results in a reduction in blood pressure and decreased workload on the heart.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially altering its effectiveness. Additionally, individual patient characteristics such as age, gender, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics . Therefore, it’s important to consider these factors when prescribing this compound.
Biochemische Analyse
Biochemical Properties
Acebutolol functions as a selective beta-1 receptor antagonist. It interacts with beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, this compound inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This interaction is crucial for its therapeutic effects in managing hypertension and arrhythmias.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the heart’s workload and oxygen consumption . This action helps in stabilizing cardiac rhythm and preventing arrhythmias. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of adrenergic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines like epinephrine and norepinephrine . As a result, the downstream signaling pathways that lead to increased heart rate and blood pressure are inhibited. This compound’s action also includes mild intrinsic sympathomimetic activity, which contributes to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest have been observed . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms. These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity and affinity for beta-1 adrenergic receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its activity and function, as it allows this compound to effectively block the receptors and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acebutolol can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-acetylphenol with epichlorohydrin to form 1-(4-acetylphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then reacted with isopropylamine to yield 1-(4-acetylphenoxy)-3-isopropylamino-2-propanol.
Final Product Formation: The final step involves the reaction of the product with butyryl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of solvents like methanol or ethanol.
- Catalysts to speed up the reactions.
- Controlled temperature and pressure conditions to maximize efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acebutolol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um seine entsprechenden Keton- und Carbonsäurederivate zu bilden.
Reduktion: Die Reduktion von this compound kann Alkoholderivate ergeben.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Keton- und Carbonsäurederivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Aminderivate.
Vergleich Mit ähnlichen Verbindungen
Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.
Uniqueness of this compound:
Intrinsic Sympathomimetic Activity: This feature makes this compound unique among beta-blockers, providing mild beta receptor stimulation while blocking them.
Cardioselectivity: this compound’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.
This compound’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37517-30-9 | |
| Record name | Acebutolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acebutolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acebutolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
| Record name | Acebutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acebutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


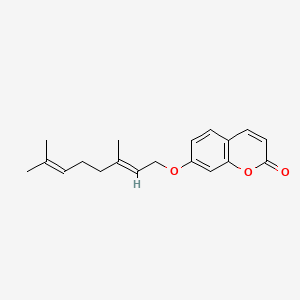
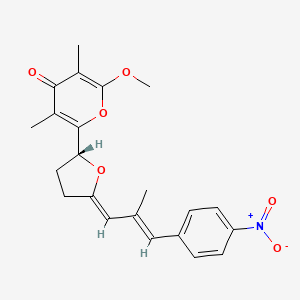


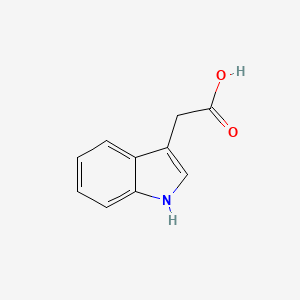
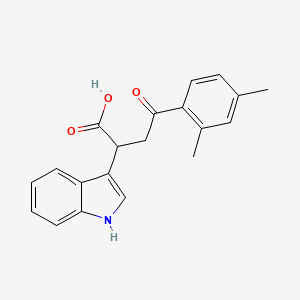
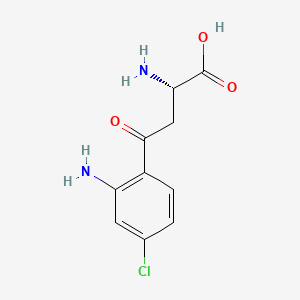
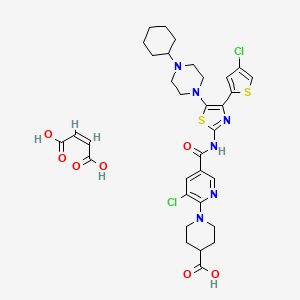
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
